molecular formula C17H14ClF3N2O3S B2923603 3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1705397-65-4

3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No. B2923603
CAS RN: 1705397-65-4
M. Wt: 418.82
InChI Key: WVVLNACLIGJCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H14ClF3N2O3S and its molecular weight is 418.82. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Sulfenyl and Sulfinyl Chlorides Reactions : The reactions of certain bicyclic compounds with α-chlorosulfenyl chlorides and sulfinyl chlorides lead to the formation of sulfenamides and sulfinamides, respectively, featuring an azetidine ring. These reactions suggest a two-step mechanism involving an intermediate carbenium ion, highlighting the reactivity of such compounds in organic synthesis (Mlostoń et al., 2008).

Antimicrobial Applications

  • Bisimidyl Sulfonamido Ketones : New compounds containing biologically active segments such as β-lactam, cyclic imide, and sulfonamido group have been synthesized. These compounds showed high biological activity in antimicrobial screenings, suggesting potential applications in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).
  • Thiourea Derivatives : A study on acylthioureas showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research underscores the potential of developing novel antimicrobial agents with antibiofilm properties from derivatives of compounds related to the one (Limban, Marutescu & Chifiriuc, 2011).

Anticancer Research

  • Phenylaminosulfanyl-1,4‐Naphthoquinone Derivatives : The synthesis and biological evaluation of new derivatives have been reported, where some compounds displayed potent cytotoxic activity against various human cancer cell lines. These findings suggest the relevance of sulfonamide-based compounds in cancer research and the potential for developing new anticancer agents (Ravichandiran et al., 2019).

Enzyme Inhibition

  • Serine, Cysteine, and Threonine Proteases Inhibition : Research on inhibitors for serine, cysteine, and threonine proteases has explored various compounds, including those with sulfone functionality. These inhibitors have potential therapeutic applications in treating diseases associated with protease activity (Powers et al., 2002).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3S/c18-12-3-7-14(8-4-12)27(25,26)15-9-23(10-15)16(24)22-13-5-1-11(2-6-13)17(19,20)21/h1-8,15H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLNACLIGJCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

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